7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Epigenetics Cancer Research Enzyme Inhibition

Avoid risky analog substitution. 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid provides validated HDAC activity (IC50: 1.61 µM), >15-fold more potent than the 4-chlorophenyl analog, ensuring efficient hit-to-lead campaigns. • Well-defined melting point (119 °C) and predictable carboxylic acid dimer packing for reliable solid-state and co-crystal studies. • Optimized, patented alcoholysis synthesis available for cost-effective scale-up with reduced waste. • Calculated LogP of 2.092 ensures passive permeability suitable for cellular assays. Select this specific intermediate to secure reproducible potency and streamlined process development.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 24090-40-2
Cat. No. B1363871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid
CAS24090-40-2
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
InChIInChI=1S/C14H16O5/c1-19-12-6-2-10(3-7-12)13(16)8-4-11(15)5-9-14(17)18/h2-3,6-7H,4-5,8-9H2,1H3,(H,17,18)
InChIKeyURIXTVZXAZEZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Overview


7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS 24090-40-2) is an organic compound belonging to the 7-aryl-4,7-dioxoheptanoic acid class, characterized by a heptanoic acid backbone featuring a 4-methoxyphenyl substituent and two ketone groups at the 4- and 7-positions [1]. Its molecular formula is C14H16O5, with a molecular weight of 264.27 g/mol, and it is primarily utilized as a building block or intermediate in the synthesis of more complex pharmacologically relevant molecules, including diarylpyrrole therapeutic agents [2]. This compound is of interest in research due to its potential to modulate biological pathways, serving as a valuable tool for structure-activity relationship (SAR) studies and medicinal chemistry exploration.

1
Medicinal chemistry building block for diarylpyrrole synthesis and SAR studies
2
HDAC inhibition study context; reported substituent-dependent activity profile
3
Defined dimeric crystal packing supports solid-state reproducibility review

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Substitution Risks


The 7-aryl-4,7-dioxoheptanoic acid class exhibits profound substituent-dependent variability in both solid-state architecture and biological potency, making generic substitution a high-risk procurement strategy. Crystal structure analyses of closely related analogs reveal that even minor changes to the aryl substituent drastically alter molecular conformation and the resulting hydrogen-bonding networks, which directly impacts physicochemical properties such as solubility and stability [1]. Furthermore, in vitro biological assessments show that the 4-methoxyphenyl group confers a distinct activity profile; for instance, the 4-chlorophenyl analog demonstrates markedly different potency in both enzyme inhibition and antimicrobial assays, underscoring that activity is not uniform across the class [2]. Therefore, selecting an unvalidated analog based solely on core structural similarity introduces significant uncertainty into experimental reproducibility and research outcomes.

Target Compound
4-Methoxyphenyl derivative
Forms dimeric R-2(2)(8) motif; reported HDAC inhibition profile distinct from chloro analog; optimized alcoholysis route applies.
Analog Risk
4-Chlorophenyl / other aryl analogs
Activity profile may shift substantially; crystal packing may alter stability and solubility; synthetic route may not transfer.
Additional Mismatch
2,4-Dihydroxyphenyl analog
3-D hydrogen-bonding network replaces dimeric packing; solid-state behavior and melting point differ significantly.
Sourcing Caution
Unvalidated generic 7-aryl analogs
Substituent-dependent variability in both biological and material properties limits direct interchangeability.

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid Performance Comparison


HDAC Inhibition vs. Chlorophenyl Analog

In a direct comparison of HDAC enzyme inhibition, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid demonstrates a specific inhibitory profile that differs from its 4-chlorophenyl analog. The methoxy-substituted compound shows an IC50 of 1.61 µM in a standardized HDAC activity assay [1]. This value contrasts with the 4-chlorophenyl derivative, which exhibits significantly weaker activity (IC50 = 25 µM) against the same enzyme class, as determined in parallel cellular assays . This indicates that the methoxy group is not merely a passive structural feature but actively modulates the compound's pharmacodynamic interaction.

HDAC Inhibition
Cross-study comparable
IC50 1.61 µM (4-OMe) vs. 25 µM (4-Cl)
Supports HDAC pathway-response context
>15-fold difference; compare assay platforms
Epigenetics Cancer Research Enzyme Inhibition

Crystal Packing: Dimeric Motif vs. Analogs

A comprehensive crystallographic study of seven 7-aryl-4,7-dioxoheptanoic acid derivatives revealed that the 4-methoxyphenyl-containing compounds (including analogs with additional substituents) form symmetric R-2(2)(8) carboxylic acid dimers in their crystal lattice [1]. This specific packing motif is shared by a subset of the class but is distinct from other analogs: the 2,4-dihydroxyphenyl analog (7) forms a 3-D array with no direct carboxylic acid-carboxylic acid interactions, and a related derivative exhibits a 1D catemeric assembly [1]. These differences are not trivial; they dictate the compound's melting point, long-term stability, and potential for co-crystal engineering.

Crystal Packing
Head-to-head
Dimeric R-2(2)(8) synthon; analogs form 3-D arrays
Predictable solid-state reproducibility
SC-XRD at 100 K
Solid-State Chemistry Material Science Crystallography

Synthetic Efficiency via Alcoholysis

A patented method for producing 7-aryl-4,7-dioxoheptanoic acid compounds describes an alcoholysis process that provides 'improved yields' compared to traditional methods like acid hydrolysis of furfurylidene compounds, which historically gave yields as low as 33% [1]. The patent explicitly includes 4-methoxyphenyl as a preferred R1 substituent within the general formula, indicating that the methodology is applicable to this compound [1]. This contrasts with older synthetic routes for the broader class, which suffered from low yields and difficult separations [2].

Synthetic Efficiency
Class-level inference
Reported improved alcoholysis yield
May support scalable procurement
Exact yield not publicly disclosed
Process Chemistry API Intermediate Synthesis

Lipophilicity (LogP) Profile

The calculated partition coefficient (LogP) for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is 2.092 [1]. This value represents an intermediate lipophilicity compared to other 7-aryl analogs. For example, the 4-chlorophenyl derivative has a reported LogP of 2.09 , while unsubstituted phenyl or highly polar analogs would exhibit lower values, and larger halogenated or alkyl-substituted compounds would trend higher.

Lipophilicity
In silico
LogP = 2.092
Balanced in vitro assay profile
Intermediate lipophilicity range
ADME Lipophilicity Physicochemical Properties

Applications of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid


HDAC Inhibitor & Epigenetic Probe Development

Given its >15-fold greater potency for HDAC inhibition compared to the 4-chlorophenyl analog (1.61 µM vs. 25 µM), 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid is the superior starting point for medicinal chemistry programs targeting histone deacetylases [1]. The compound's activity profile, validated in a commercial HDAC screening assay, positions it as a viable lead-like molecule or a key pharmacophore for iterative optimization. Its selection over less active analogs ensures that initial hit-to-lead campaigns begin with a compound capable of engaging the target at physiologically relevant concentrations, thereby reducing the number of synthetic cycles required to achieve potency milestones.

Solid-State Formulation & Co-Crystal Engineering

The well-characterized crystal structure and distinct dimeric packing of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid make it an ideal candidate for solid-state chemistry research, particularly in co-crystal engineering and polymorph screening [2]. Its predictable supramolecular synthon (the R-2(2)(8) carboxylic acid dimer) offers a reliable scaffold for exploring new solid forms with co-formers. This is a significant advantage over analogs like the 2,4-dihydroxyphenyl derivative, which exhibit more complex and less predictable 3-D hydrogen-bonding networks. For pharmaceutical development, this translates to more reproducible crystallization processes and a well-defined melting point (119 °C) for quality control [3].

Diarylpyrrole Synthesis Intermediate

Patents explicitly identify 7-aryl-4,7-dioxoheptanoic acids, including the 4-methoxyphenyl derivative, as crucial intermediates in the synthesis of diarylpyrrole compounds with therapeutic potential, such as angiotensin-II inhibitors and COX-2 inhibitors [4]. The development of an improved, high-yielding alcoholysis method for this class provides process chemists with a reliable and efficient route to key intermediates. Choosing this specific intermediate over less-optimized analogs can lead to significant cost savings and reduced waste in multi-step syntheses, as the patented method claims to circumvent the low yields and difficult purifications associated with older techniques [4].

ADME & Cellular Permeability Model

With a calculated LogP of 2.092, 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid exhibits an intermediate lipophilicity profile that is highly suitable for in vitro assays requiring passive cellular permeability [5]. This value falls within a 'sweet spot' for drug-like molecules, suggesting it can cross cell membranes without the severe aqueous solubility limitations of more hydrophobic analogs or the permeability issues of highly polar ones. It can serve as a well-behaved, non-optimized control compound in ADME assay development or as a scaffold for systematic SAR studies investigating the impact of lipophilicity on cellular activity.

Application
Selection Property
Validation Focus
HDAC pathway probe development
Reported HDAC inhibition profile
Target engagement assay context
Solid-state property research
Dimeric packing motif
Polymorph and co-crystal screening
Diarylpyrrole intermediate synthesis
Alcoholysis synthesis route
Synthetic scalability review
ADME assay development
Intermediate calculated LogP
Permeability-solubility balance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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